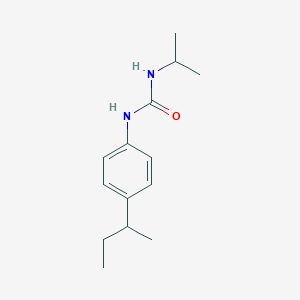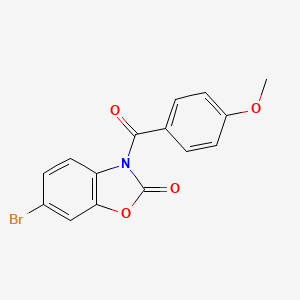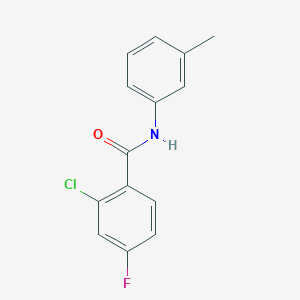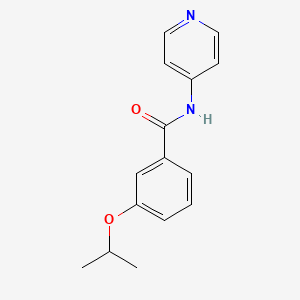
N-(4-sec-butylphenyl)-N'-isopropylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-N'-isopropylurea, commonly known as BUPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPI is a urea derivative that is widely used in research laboratories for its ability to selectively inhibit the growth of cancer cells. In
作用机制
The mechanism of action of BUPI involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, BUPI disrupts these cellular processes, leading to the selective cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BUPI has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, studies have also shown that BUPI can induce cell cycle arrest and apoptosis in normal cells at high concentrations. Therefore, the dosage of BUPI needs to be carefully controlled to avoid any adverse effects on normal cells.
实验室实验的优点和局限性
One of the significant advantages of BUPI is its high selectivity towards cancer cells. This property makes it suitable for various research applications, including cancer cell culture studies and in vivo animal experiments. However, BUPI has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Therefore, researchers need to carefully consider the experimental conditions when using BUPI.
未来方向
There are several future directions for the research of BUPI. One potential application of BUPI is in combination therapy with other anticancer agents. Studies have shown that BUPI can enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. Another future direction is the development of BUPI analogs with improved solubility and stability, which can enhance its efficacy in various experimental settings. Finally, the potential use of BUPI in other diseases, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-N'-isopropylurea is a promising compound with potential applications in cancer therapy. Its high selectivity towards cancer cells, combined with its ability to induce apoptosis, makes it an attractive candidate for further research. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in experimental settings. The future directions for BUPI research include combination therapy, development of analogs, and exploration of its potential use in other diseases. BUPI is a compound with significant potential, and its further research can lead to the development of novel therapies for various diseases.
合成方法
The synthesis of BUPI involves the reaction of 4-sec-butylphenyl isocyanate with isopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of BUPI obtained through this method is high, and the purity is also excellent, making it suitable for various research applications.
科学研究应用
BUPI has been extensively used in scientific research for its potential applications in cancer treatment. Studies have shown that BUPI exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy. BUPI has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of cancer cells.
属性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(4)12-6-8-13(9-7-12)16-14(17)15-10(2)3/h6-11H,5H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBFNJLQUWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)

![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)

![ethyl (2-chloro-6-ethoxy-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5369878.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)

![2-(2-{3-bromo-4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5369901.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5369913.png)
![3-(allylthio)-6-[2-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369925.png)